molecular formula C10H19NO3 B122078 Tert-butyl 2-methoxypyrrolidine-1-carboxylate CAS No. 144688-69-7

Tert-butyl 2-methoxypyrrolidine-1-carboxylate

Cat. No.: B122078
CAS No.: 144688-69-7
M. Wt: 201.26 g/mol
InChI Key: DPXHOJKWWBPIKK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl 2-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

Tert-butyl 2-methoxypyrrolidine-1-carboxylate (TBMPC) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 85909-08-6

The structure features a pyrrolidine ring substituted with a tert-butyl group and a methoxycarbonyl moiety, which contributes to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that TBMPC may exhibit several biological activities, primarily through modulation of various biochemical pathways:

  • Anti-inflammatory Properties : TBMPC has shown potential in inhibiting inflammatory pathways, particularly through the modulation of cytokine release. In vitro studies suggest it may reduce the secretion of pro-inflammatory cytokines such as IL-1β in macrophages .
  • Neuroprotective Effects : Preliminary studies indicate that TBMPC could have neuroprotective effects, potentially through the inhibition of oxidative stress pathways. This suggests a role in protecting neuronal cells from damage .
  • Antimicrobial Activity : Some studies have suggested that derivatives of TBMPC exhibit antimicrobial properties against certain bacterial strains, although specific data on TBMPC itself is limited .

Synthesis and Derivatives

The synthesis of TBMPC typically involves the reaction of pyrrolidine derivatives with tert-butyl esters under controlled conditions. For example, one method involves the use of Grignard reagents to facilitate the formation of the pyrrolidine ring structure . The following table outlines some synthetic routes and yields associated with TBMPC:

Reaction ConditionsYield (%)Notes
Grignard reaction in THF at -40°C56%Requires inert atmosphere
Addition of tert-butyl 2-oxopyrrolidine-1-carboxylate50%Monitored by HPLC

Case Studies and Research Findings

Several studies have explored the biological activity of TBMPC and its derivatives:

  • Study on Inflammation : A study demonstrated that TBMPC significantly inhibited IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as an anti-inflammatory agent. The compound exhibited a concentration-dependent effect, with notable inhibition observed at concentrations above 10 µM .
  • Neuroprotection in Animal Models : In animal models, compounds similar to TBMPC were evaluated for neuroprotective effects against induced oxidative stress. Results indicated a reduction in neuronal cell death, supporting its potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl 2-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-7-5-6-8(11)13-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXHOJKWWBPIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447661
Record name Tert-butyl 2-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144688-69-7
Record name Tert-butyl 2-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-methoxypyrrolidine-1-carboxylate
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